Ortho-Methyl vs. Unsubstituted β-Homophenylalanine: Impact on SPPS Coupling Efficiency
In solid-phase peptide synthesis using standard HBTU/DIEA activation in DMF, coupling of Fmoc-β-HoPhe(2-Me)-OH to a resin-bound amine required a double-coupling cycle (2 × 60 min) to achieve >99% completion, whereas unsubstituted Fmoc-β-HoPhe-OH reached >99% coupling in a single 60-min cycle under identical conditions, as monitored by Kaiser test and UV quantification of Fmoc deprotection [1]. The slower coupling rate is attributed to the increased steric hindrance of the ortho-methyl group adjacent to the β-carbon, which restricts the conformational freedom of the activated ester intermediate [2].
for >99% completion
| Evidence Dimension | SPPS coupling efficiency (time to >99% completion) |
|---|---|
| Target Compound Data | Requires double coupling (2 × 60 min) for >99% incorporation |
| Comparator Or Baseline | Fmoc-β-HoPhe-OH (unsubstituted) achieves >99% in single 60-min coupling |
| Quantified Difference | ~2-fold increase in coupling time for the ortho-methyl derivative |
| Conditions | HBTU/DIEA, DMF, room temperature, standard resin loading (0.3–0.5 mmol/g) |
Why This Matters
Procurement and synthesis planning must account for the additional coupling cycle; users selecting the ortho-methyl derivative over the unsubstituted analog must adjust automated SPPS protocols to avoid incomplete chain elongation and deletion sequences.
- [1] Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. Methods in Enzymology, 289, 104–126. View Source
- [2] Seebach, D., Beck, A. K., & Bierbaum, D. J. (2004). The world of β- and γ-peptides comprised of homologated proteinogenic amino acids and other components. Chemistry & Biodiversity, 1(8), 1111–1239. View Source
